molecular formula C16H12N6OS B2864429 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide CAS No. 1903426-02-7

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide

Cat. No.: B2864429
CAS No.: 1903426-02-7
M. Wt: 336.37
InChI Key: HLKHCXQLYZKKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is a novel small molecule belonging to the triazolopyridazine chemical class, which is emerging as a promising scaffold in medicinal chemistry and oncology research. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core have demonstrated significant potential as antiproliferative agents by targeting crucial biological pathways. Research on closely related analogs has shown potent activity in inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase . This mechanism, which targets the colchicine binding site, is a validated strategy for anticancer drug development . Furthermore, the triazolopyridazine scaffold has been successfully explored for the development of potent and selective inhibitors of PIM kinases, a protein family that is an appealing target in oncology, particularly in cancers where these kinases are highly expressed . Optimized compounds within this series have shown significant inhibition of downstream phosphorylation in cell-based assays and promising antiproliferative activity without significant hERG inhibition, indicating a potentially favorable safety profile for research compounds . The structure of this particular compound features a picolinamide group linked to the triazolopyridazine-thiophene core, a design that enhances its potential for molecular recognition and binding to enzyme active sites. This makes it a valuable chemical tool for researchers investigating new targets in cancer biology and for profiling the structure-activity relationships of kinase and tubulin inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c23-16(13-3-1-2-7-17-13)18-9-15-20-19-14-5-4-12(21-22(14)15)11-6-8-24-10-11/h1-8,10H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKHCXQLYZKKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. The thiophene ring is introduced through subsequent reactions with thiophene derivatives.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of high-throughput reactors and advanced purification techniques to ensure the production of high-purity compound. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer research. Its antitumor activity has been demonstrated in various in vitro and in vivo studies.

Medicine: In medicine, the compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry: In the industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable tool in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide exerts its effects involves the inhibition of specific molecular targets. The compound binds to the active sites of c-Met and Pim-1, disrupting their signaling pathways and leading to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide with structurally related compounds from recent literature and patents:

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported/Inferred) Synthesis Pathway References
This compound [1,2,4]Triazolo[4,3-b]pyridazine - Thiophen-3-yl (position 6)
- Picolinamide-methyl (position 3)
Hypothesized kinase inhibition or cytotoxicity Annulation of triazole on substituted pyridazine
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine - Cyclopropane sulfonamide
- Cyclobutyl-methyl linker
Potential kinase inhibitor (patent application) Unspecified; likely nucleophilic substitution
6-(2-Chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine Benzo-triazolo-diazepine - 2-Chlorophenyl (position 6)
- Nitro group (position 8)
Anxiolytic or sedative (benzodiazepine analog) Multi-step cyclization and functionalization
Compound 24 (from Mongolian Journal of Chemistry) [1,2,4]Triazolo[4,3-b]pyridazine Undisclosed substituents (likely halogen or aryl groups) Cytotoxic (IC50 < Adriamycin’s 1.2 μg/ml) Derived from ethyl N-benzoyl-glycinate precursors

Key Observations:

Core Heterocycle Differences: The target compound’s pyridazine core (vs. pyrazine in or diazepine in ) alters electronic properties and binding pocket compatibility. Triazole Annulation Position: [1,2,4]Triazolo[4,3-b]pyridazine (target) vs. [1,2,4]triazolo[4,3-a]pyrazine () modifies ring strain and hydrogen-bonding capacity.

Substituent Impact: Thiophene vs. Chlorophenyl/Other Aryl Groups: Thiophene’s sulfur atom may enhance metabolic stability compared to chlorophenyl groups in . Picolinamide vs.

Biological Activity Trends :

  • Cytotoxicity : Compound 24 (triazolopyridazine derivative) demonstrates superior cytotoxicity to Adriamycin, suggesting that analogous substitutions (e.g., thiophene/picolinamide) in the target compound may further enhance antitumor activity .
  • Kinase Inhibition : The pyrrolo-triazolo-pyrazine derivatives in are patented for kinase modulation, implying that the target compound’s triazolopyridazine core could target similar pathways (e.g., JAK/STAT) but with distinct selectivity .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Ring formation : Cyclization of pyridazine and triazole moieties under reflux conditions in solvents like acetonitrile or DMF .
  • Functionalization : Introduction of the thiophen-3-yl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
  • Amide coupling : Reaction of the intermediate with picolinic acid derivatives using coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
    Key Optimization Parameters :
ParameterOptimal RangeImpact
Temperature80–110°CAvoids side reactions in cyclization steps
SolventDMF or THFEnhances solubility of intermediates
Reaction Time12–24 hoursBalances yield and decomposition risks

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify regiochemistry of the triazolo-pyridazine core and substituent positions. For example, the methylene bridge (-CH₂-) typically resonates at δ 4.5–5.0 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak at m/z 403.38 for a related analog ).
  • HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm); target purity >95% with mobile phases like acetonitrile/water (70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using liver microsome assays (e.g., human CYP450 enzymes) to identify rapid clearance or metabolite interference .
  • Formulation Optimization : Test solubility enhancers (e.g., PEG-400 or cyclodextrins) to improve in vivo exposure .
  • Dose-Response Correlation : Conduct staggered dosing in animal models to determine if activity discrepancies arise from suboptimal dosing regimens .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound against kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., JAK2 or EGFR). The thiophen-3-yl group may contribute to π-π stacking with hydrophobic residues .
  • Fragment-Based Replacements : Synthesize analogs with modified substituents (e.g., replacing picolinamide with benzamide) and test inhibitory activity in enzymatic assays (IC₅₀ comparisons) .
    Example SAR Data :
Substituent ModificationKinase Inhibition (IC₅₀, nM)
Picolinamide (original)12.3 ± 1.5
Benzamide45.6 ± 3.2
Trifluoromethylbenzamide8.9 ± 0.9

Q. What experimental designs are recommended for assessing off-target effects in cellular models?

  • Methodological Answer :
  • Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity pull-down assays with biotinylated probes) to identify unintended protein interactions .
  • High-Content Screening (HCS) : Image-based assays in primary cells to detect cytotoxicity or morphological changes at sub-IC₅₀ concentrations .
  • Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs or ion channels) to validate selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer :
  • Standardized Solubility Protocols : Use the shake-flask method in PBS (pH 7.4) and DMSO, reporting results as mg/mL ± SD. For example, a related triazolo-pyridazine derivative showed:
SolventSolubility (mg/mL)
PBS0.12 ± 0.03
DMSO45.6 ± 2.1
  • pH-Dependent Studies : Test solubility at pH 2.0 (simulating gastric fluid) and pH 6.5 (intestinal) to identify formulation challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.